Tris(3-fluorophenyl)phosphine

Descripción general

Descripción

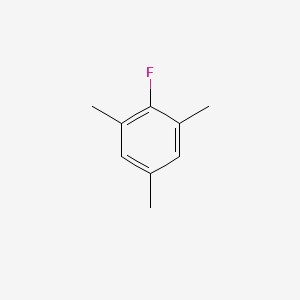

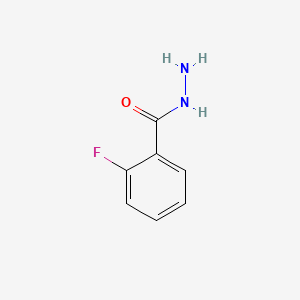

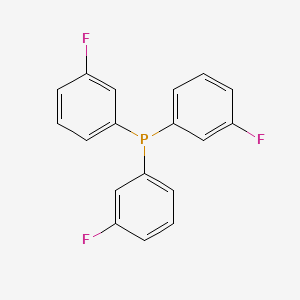

Tris(3-fluorophenyl)phosphine is a chemical compound with the molecular formula C18H12F3P . It has a molecular weight of 316.26 .

Synthesis Analysis

Tris(3-fluorophenyl)phosphine has been synthesized in the presence of an oxidative agent, Me3NO·2H2O, by treating a hexacarbonyl complex with one equivalent of tris(3-fluorophenyl)phosphine .Molecular Structure Analysis

The molecular structure of Tris(3-fluorophenyl)phosphine can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tris(3-fluorophenyl)phosphine has been used in the synthesis of diiron toluene-3,4-dithiolate complexes . These complexes have been characterized by elemental analysis, IR, NMR spectroscopy, and their structures have been further confirmed by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

Tris(3-fluorophenyl)phosphine has a melting point of 62 °C and a predicted boiling point of 371.1±37.0 °C . It is a solid, off-white substance that is sensitive to air . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis

Tris(3-fluorophenyl)phosphine is a versatile ligand in organic synthesis. It facilitates the formation of various complex molecules through its ability to bind to metals and catalyze reactions. For instance, it has been used in the synthesis of tertiary phosphines, which are crucial intermediates in the preparation of organophosphorus compounds . These compounds find extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry

In medicinal chemistry, Tris(3-fluorophenyl)phosphine plays a role in the development of new drugs. It has been involved in reactions with acrylic acid and its derivatives to create new quaternary phosphonium salts. These salts have been evaluated for their antimicrobial activity, showing potential as therapeutic agents .

Materials Science

Tris(3-fluorophenyl)phosphine contributes to the field of materials science, particularly in the development of metal-organic frameworks (MOFs). These structures have applications in gas storage, separation technologies, and catalysis. The compound has been used to synthesize diiron toluene-3,4-dithiolate complexes, which are studied for their electrochemical properties and potential use in energy conversion processes .

Catalysis

In catalysis, Tris(3-fluorophenyl)phosphine is employed as a ligand in various metal-catalyzed reactions. It has been used in rhodium-catalyzed reactions for the greener synthesis of esters, amides, and carboxylic acids. These reactions are important for developing more sustainable chemical processes .

Analytical Chemistry

Tris(3-fluorophenyl)phosphine finds use in analytical chemistry as a standard for mass spectrometry and spectroscopy. Its well-defined structure and properties make it suitable for use as a reference compound in various analytical techniques .

Environmental Science

In environmental science, Tris(3-fluorophenyl)phosphine’s applications include the study of hydrogenase mimics. These mimics are important for understanding the enzymatic reduction of protons to molecular hydrogen, a reaction that has implications for clean energy production .

Biochemistry

The compound’s role in biochemistry includes its use in proteomics research. It serves as a specialty product for studying protein interactions and functions, contributing to our understanding of biological systems .

Nanotechnology

Lastly, Tris(3-fluorophenyl)phosphine is utilized in nanotechnology for the synthesis of nanoscale materials. It has been involved in the creation of lanthanide metal–organic frameworks, which have potential applications in electronics, photonics, and drug delivery systems .

Mecanismo De Acción

Mode of Action

The mode of action of Tris(3-fluorophenyl)phosphine is complex and multifaceted. It has been found to react with acrylic acid and its derivatives, leading to the synthesis of new quaternary phosphonium salts . This interaction suggests that the compound may act as a catalyst or reactant in certain chemical reactions .

Biochemical Pathways

Its reaction with acrylic acid and its derivatives indicates that it may play a role in the synthesis of new compounds, potentially affecting various biochemical pathways .

Result of Action

The synthesized phosphonium salts from its reaction with acrylic acid and its derivatives were evaluated for in vitro antimicrobial activity , suggesting potential biological effects.

Safety and Hazards

Direcciones Futuras

While specific future directions for Tris(3-fluorophenyl)phosphine are not mentioned in the search results, it’s worth noting that new quaternary phosphonium salts were synthesized by the reactions of tris(3-fluorophenyl)phosphine with acrylic acid and its derivatives . This suggests potential future applications in the synthesis of new compounds.

Propiedades

IUPAC Name |

tris(3-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTRINLXFPIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177592 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(3-fluorophenyl)phosphine | |

CAS RN |

23039-94-3 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23039-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23039-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tris(3-fluorophenyl)phosphine in diiron complex synthesis, and how does its structure influence these complexes?

A1: Tris(3-fluorophenyl)phosphine acts as a monodentate ligand, meaning it bonds to a metal center through a single phosphorus atom. [, , , , ] This interaction allows it to replace carbonyl ligands in diiron hexacarbonyl complexes, leading to the formation of new diiron pentacarbonyl derivatives. [, , , , ] The presence of the three electron-withdrawing fluorine atoms on the phenyl rings influences the electronic properties of the phosphorus atom, impacting the overall electron density and reactivity of the resulting diiron complexes. [, ]

Q2: Can you provide details about the structural characterization of Tris(3-fluorophenyl)phosphine?

A2: * Molecular Formula: C18H12F3P []* Molecular Weight: 332.26 g/mol* Spectroscopic Data: While specific spectroscopic data is not detailed in the provided research, this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity. [, , , , ]

Q3: How does the use of Tris(3-fluorophenyl)phosphine in diiron complexes contribute to mimicking the active sites of [FeFe]-hydrogenases?

A3: [FeFe]-hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H2). Diiron complexes containing Tris(3-fluorophenyl)phosphine, along with other ligands like dithiolates, are synthesized as structural and functional models for the active sites of these enzymes. [] These model complexes help researchers understand the mechanism of H2 activation and production by the enzyme, potentially paving the way for the development of new catalysts for energy applications.

Q4: What are the electrochemical properties of diiron complexes containing Tris(3-fluorophenyl)phosphine, and how are they studied?

A4: The electrochemical behavior of these diiron complexes is investigated using cyclic voltammetry. [, , ] This technique provides insights into the reduction and oxidation potentials of the complexes, which are crucial parameters for understanding their reactivity and potential applications in catalytic processes like hydrogen evolution. The presence of Tris(3-fluorophenyl)phosphine can influence these redox potentials due to its electron-withdrawing nature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.